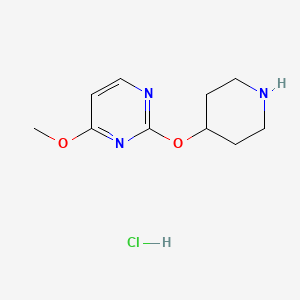
4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methoxy-2-(piperidin-4-yloxy)pyrimidine hydrochloride” is a chemical compound . It is a part of a collection of unique chemicals provided by Sigma-Aldrich . The empirical formula of the compound is C9H15Cl2N3O .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C9H15Cl2N3O . More detailed structural information, such as the 3D structure, was not found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known to be a solid .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Research has demonstrated the effectiveness of pyrimidine derivatives in combating a range of bacterial and fungal pathogens. For instance, compounds synthesized from 2-amino-4-chloro-6-methoxypyrimidine have shown potent antibacterial and antifungal activity against pathogens such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Salmonella, Candida albicans, Candida tropicalis, and Aspergillus fumigatus (Al-Masoudi et al., 2015). Molecular modeling studies complement these findings by illustrating the interactions contributing to the antimicrobial efficacy of these compounds.
Corrosion Inhibition
Piperidine derivatives, including those related to the pyrimidine structure, have been evaluated for their roles in corrosion inhibition, particularly for the protection of iron surfaces. Quantum chemical and molecular dynamics simulation studies have been conducted to assess the adsorption and inhibition properties of these derivatives. Such research elucidates the electronic properties and adsorption behaviors that contribute to their effectiveness in corrosion inhibition (Kaya et al., 2016).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from the interaction of pyrimidine with other chemical structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies highlight the potential of such compounds to inhibit cyclooxygenase enzymes (COX-1/COX-2), offering promising avenues for the development of new medications for treating pain and inflammation (Abu‐Hashem et al., 2020).
Drug Metabolism and Pharmacokinetics
Research into the metabolism, excretion, and pharmacokinetics of compounds related to pyrimidine structures, such as dipeptidyl peptidase IV inhibitors, provides insights into their potential therapeutic applications, particularly in the management of type 2 diabetes. Such studies offer detailed analyses of the metabolic pathways and elimination processes of these compounds in various species, including humans (Sharma et al., 2012).
Antiviral Activity
Pyrimidine derivatives have been investigated for their antiviral properties, with particular focus on their effectiveness against HIV-1. The synthesis and evaluation of compounds featuring the pyrimidine structure have led to the discovery of non-nucleoside reverse transcriptase inhibitors, showcasing the potential of these compounds in antiretroviral therapy (Romero et al., 1994).
Eigenschaften
IUPAC Name |
4-methoxy-2-piperidin-4-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-14-9-4-7-12-10(13-9)15-8-2-5-11-6-3-8;/h4,7-8,11H,2-3,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYDDVBFNMCHDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)OC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2931731.png)
![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2931732.png)
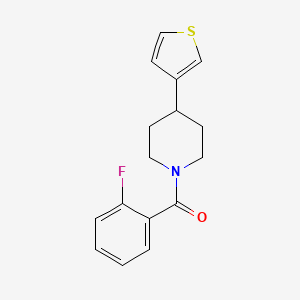
![3-[(Pyridin-4-yl)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B2931737.png)
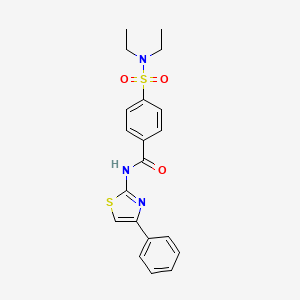
![(Z)-ethyl 1-benzyl-2-((2,2-diphenylacetyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2931739.png)


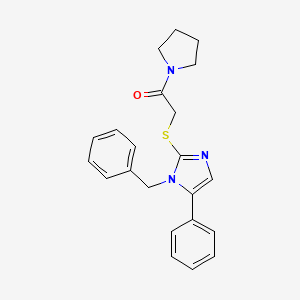

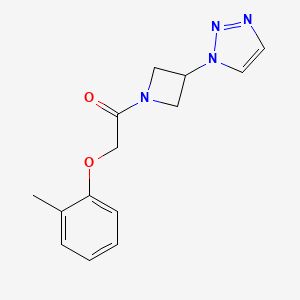
![methyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B2931750.png)
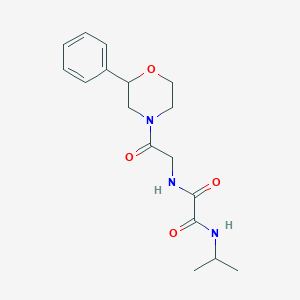
![N-(2,5-dimethoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2931752.png)